Dicyclohexylmethane

Catalog No.
S572863
CAS No.
3178-23-2
M.F
C13H24
M. Wt
180.33 g/mol
Availability
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Dicyclohexylmethane

CAS Number

3178-23-2

Product Name

Dicyclohexylmethane

IUPAC Name

cyclohexylmethylcyclohexane

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

InChI

InChI=1S/C13H24/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h12-13H,1-11H2

InChI Key

XXKOQQBKBHUATC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC2CCCCC2

Synonyms

dicyclohexylmethane, Ureol 6414 A

Canonical SMILES

C1CCC(CC1)CC2CCCCC2

Description

The exact mass of the compound Dicyclohexylmethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicyclohexylmethane, also known as 4,4'-diisocyanato dicyclohexylmethane, is an organic compound classified as an aliphatic diisocyanate. It is a colorless to pale yellow liquid at room temperature and is primarily utilized in the production of polyurethane materials. The chemical formula for dicyclohexylmethane is C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}, and it is characterized by its two isocyanate functional groups, which make it reactive towards compounds containing active hydrogens, such as amines and alcohols .

Due to its isocyanate groups. Key reactions include:

  • Addition Reactions: Dicyclohexylmethane readily reacts with nucleophiles like amines and alcohols to form urethanes or ureas. This reaction is crucial in the synthesis of polyurethane elastomers and coatings .
  • Hydrolysis: When exposed to moisture, dicyclohexylmethane can hydrolyze to form dicyclohexylamine and carbon dioxide, which can lead to environmental concerns during production and use .
  • Polymerization: It can participate in polymerization reactions to form high-performance polyurethane materials with desirable mechanical properties .

Dicyclohexylmethane exhibits biological activity primarily related to its potential toxicity and allergenic properties. Exposure can lead to:

  • Allergic Reactions: Inhalation or skin contact may cause allergic reactions, including dermatitis and respiratory issues. Studies have documented delayed hypersensitivity reactions among workers exposed to low-molecular-weight chemicals, including dicyclohexylmethane derivatives .
  • Toxicity: The compound has been associated with respiratory distress and other health concerns when inhaled, highlighting the need for safety measures during handling .

Dicyclohexylmethane can be synthesized through several methods:

  • Hydrogenation of Methylene Diphenyl Diisocyanate: This method involves the hydrogenation process to convert methylene diphenyl diisocyanate into dicyclohexylmethane .
  • Phosgenation of Dicyclohexylamine: Another approach includes reacting dicyclohexylamine with phosgene, leading to the formation of dicyclohexylmethane .
  • Direct Synthesis from Cyclohexene: Cyclohexene can be reacted with formaldehyde under controlled conditions to yield dicyclohexylmethane as a product.

Dicyclohexylmethane has several industrial applications:

  • Polyurethane Production: It serves as a key building block in the manufacture of polyurethane elastomers used in coatings, adhesives, sealants, and flexible foams .
  • Specialty Coatings: Due to its excellent mechanical properties and resistance to abrasion and UV degradation, it is used in high-performance coatings for various surfaces .
  • Adhesives and Sealants: Its reactivity allows for the formulation of strong adhesives suitable for construction and automotive applications.

Research on the interactions of dicyclohexylmethane has focused on its surface reactions and behavior in different environments:

  • Surface Reactions on Catalysts: Studies have investigated how dicyclohexylmethane interacts with platinum surfaces under ultrahigh vacuum conditions, providing insights into its catalytic properties and potential applications in hydrogen storage systems .
  • Liquid Organic Hydrogen Carrier Systems: Dicyclohexylmethane has been explored as a liquid organic hydrogen carrier due to its ability to absorb and release hydrogen efficiently, making it relevant for renewable energy applications .

Dicyclohexylmethane shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Methylene Diphenyl DiisocyanateContains two phenyl groupsWidely used in polyurethane foams
Toluene DiisocyanateContains two methyl-substituted phenyl groupsCommonly used in coatings and elastomers
Hexamethylene DiisocyanateSix-membered aliphatic chainUsed in specialty applications requiring flexibility
Isophorone DiisocyanateContains a bicyclic structureOffers improved stability against UV degradation

Dicyclohexylmethane's uniqueness lies in its aliphatic structure combined with two isocyanate groups, which provides distinct mechanical properties compared to aromatic diisocyanates like methylene diphenyl diisocyanate. Its reactivity profile also allows for specific applications in high-performance materials that require durability and resistance to environmental factors.

XLogP3

6.2

UNII

YXE2ZTZ1VY

Other CAS

3178-23-2

Wikipedia

Dicyclohexylmethane

Dates

Modify: 2023-07-20

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